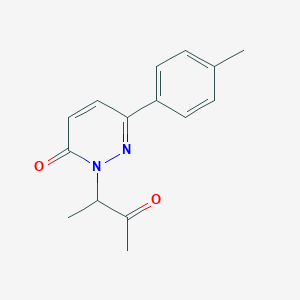
2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a 1-methyl-2-oxopropyl group and a 4-methylphenyl group. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 4-methylphenylhydrazine with 1-methyl-2-oxopropyl-3-oxobutanoate under acidic or basic conditions to form the desired pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone or tetrahydropyridazinone.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or modulating receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-2-oxopropyl)-6-phenyl-3(2H)-pyridazinone
- 2-(1-methyl-2-oxopropyl)-6-(4-chlorophenyl)-3(2H)-pyridazinone
- 2-(1-methyl-2-oxopropyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone
Uniqueness
2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenyl group may enhance its interaction with certain biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
853333-97-8 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2-(3-oxobutan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-6-13(7-5-10)14-8-9-15(19)17(16-14)11(2)12(3)18/h4-9,11H,1-3H3 |
InChI Key |
YVLNNMCEEYRMAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















